3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethoxyaniline group, a piperidine ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes may include:
Step 1: Preparation of 4-ethoxyaniline through the ethylation of aniline.
Step 2: Synthesis of the piperidine ring via cyclization reactions.
Step 3: Formation of the methoxyphenyl group through methoxylation of phenol.
Step 4: Coupling of these components under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a cyclohexane ring and ester groups.
Benzylamine: An organic compound with a benzyl group attached to an amine.
Uniqueness
3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[4-(4-ethoxyanilino)piperidin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-31-20-9-7-17(8-10-20)25-18-11-13-26(14-12-18)22-16-23(28)27(24(22)29)19-5-4-6-21(15-19)30-2/h4-10,15,18,22,25H,3,11-14,16H2,1-2H3 |
InChI Key |
RAVROXPFZZFPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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